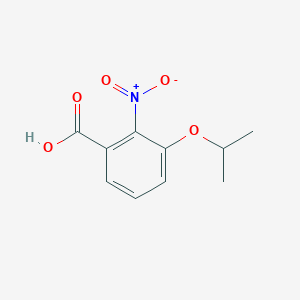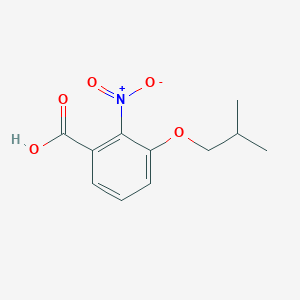
3-Isopropoxy-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by an isopropoxy group, and the hydrogen atom at the second position is replaced by a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropoxy-2-nitrobenzoic acid typically involves the nitration of isopropoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the second position of the benzoic acid ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include steps for purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 3-Isopropoxy-2-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: 3-Isopropoxy-2-nitrobenzoate esters.
Aplicaciones Científicas De Investigación
3-Isopropoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-isopropoxy-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the isopropoxy group can influence the compound’s hydrophobicity and binding affinity.
Comparación Con Compuestos Similares
3-Isopropoxybenzoic acid: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrobenzoic acid: Lacks the isopropoxy group, affecting its solubility and binding properties.
3-Methoxy-2-nitrobenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different chemical properties.
Uniqueness: 3-Isopropoxy-2-nitrobenzoic acid is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
2-nitro-3-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-8-5-3-4-7(10(12)13)9(8)11(14)15/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWQJEUYDNGZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone](/img/structure/B7972587.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone](/img/structure/B7972590.png)

![3-Chloro-2-[(4-methylpiperazin-1-YL)methyl]phenol](/img/structure/B7972623.png)

![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine](/img/structure/B7972634.png)
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol](/img/structure/B7972647.png)



![Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate](/img/structure/B7972660.png)



